

# Biphalin structure and chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Biphalin*

Cat. No.: *B1667298*

[Get Quote](#)

An In-depth Technical Guide to **Biphalin**: Structure, Properties, and Experimental Analysis

## Introduction

**Biphalin** is a potent, synthetic opioid peptide that has garnered significant interest within the scientific community for its unique structural characteristics and powerful analgesic properties. [1][2] Designed and first synthesized by Lipkowski in 1982, it is a dimeric analog of enkephalin, an endogenous opioid peptide.[1][3] Extensive research has demonstrated that **biphalin** exhibits high binding affinity for multiple opioid receptors and possesses an analgesic potency that can be up to 1000 times greater than morphine when administered intrathecally.[1][2] Unlike traditional opioids, it appears to produce fewer side effects, such as physical dependence, in chronic use.[4][5]

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and pharmacological activity of **biphalin**. It is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations of key pathways and workflows.

## Chemical Structure and Properties

**Biphalin** is a symmetrical octapeptide renowned for its unique dimeric and palindromic structure.[6][7] It consists of two identical tetrapeptide fragments derived from enkephalin (Tyr-D-Ala-Gly-Phe), which are joined "tail-to-tail" by a rigid hydrazide bridge.[8][9] This results in the full chemical sequence: H-Tyr-D-Ala-Gly-Phe-NH-NH-Phe'-Gly'-D-Ala'-Tyr'-H.[8]

Key Structural Features:

- Dimeric Pharmacophore: The presence of two distinct pharmacophores allows **biphalin** to interact with opioid receptors in a potentially cooperative manner, contributing to its high affinity and potency.[4][10] The N-terminal tyrosine residues are critical for this high affinity.[8]
- Hydrazide Bridge: The central hydrazide linker is a rigid component, while the two tetrapeptide "arms" of the molecule exhibit significant flexibility.[8] X-ray crystallography studies reveal that the two halves of the molecule can adopt different backbone conformations, allowing the peptide to adapt to the topographical requirements of different opioid receptor subtypes.[11][12]
- Enzymatic Stability: The structure of **biphalin** confers resistance to enzymatic degradation. This is attributed to two main factors: the substitution of L-Gly with D-Ala at position 2 and the replacement of the C-terminal carboxyl groups with the hydrazide bridge.[8]

The unique structure of **biphalin** was confirmed using various analytical techniques, including mass spectrometry (ESI-MS/MS), NMR (1H and COSY), HPLC, and capillary electrophoresis. [7]



[Click to download full resolution via product page](#)

Caption: Chemical structure of **Biphalin**.

## Synthesis of Biphalin

Due to its unique hydrazide bridge, **biphalin** cannot be synthesized using routine solid-phase peptide synthesis (SPPS).[9][13] The primary and established method for its production is solution-phase peptide synthesis.[8][9] This technique involves the stepwise condensation of protected amino acid fragments in solution, followed by deprotection steps. Although more labor-intensive than SPPS, it remains the favored approach for complex structures like **biphalin**.[9][13][14]

## Pharmacology and Mechanism of Action

**Biphalin** is a non-selective opioid agonist with a very high binding affinity for both  $\mu$  (mu) and  $\delta$  (delta) opioid receptors, and a significantly lower affinity for the  $\kappa$  (kappa) opioid receptor.[1][8] Its potent analgesic effect is a direct result of its interaction with these receptors, which are widely distributed throughout the central and peripheral nervous systems.[1]

## Receptor Binding and Analgesic Potency

The dual agonism at  $\mu$  and  $\delta$  receptors is a key feature of **biphalin**'s pharmacological profile. When administered intracerebroventricularly in mice, its potency is reported to be nearly 7,000 times greater than morphine and 7-fold greater than the ultra-potent agonist etorphine.[4] However, after intraperitoneal administration, **biphalin** and morphine are found to be equipotent, highlighting challenges with its metabolic stability and ability to cross the blood-brain barrier (BBB).[4][15] Studies suggest that its transport across the BBB may involve the large neutral amino acid (LNAA) carrier system.[8][16]

## Signaling Pathways

**Biphalin**'s activity extends beyond simple receptor agonism. Its neuroprotective effects, particularly in the context of neonatal hypoxia-ischemia, have been shown to be mediated through the activation of the opioid receptor/PI3K/Akt signaling pathway.[1][17] Activation of this pathway leads to a cascade of downstream effects, including an increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic proteins Bax and cleaved caspase-3, ultimately reducing infarct volume and brain edema.[17]



[Click to download full resolution via product page](#)

Caption: **Biphalin**-activated PI3K/Akt signaling pathway.

## Other Biological Activities

Beyond its analgesic and neuroprotective roles, research has shown that **biphalin** possesses a wide range of other beneficial properties. These include potential antiviral, antiproliferative, anti-inflammatory, and immunomodulatory effects, making it a compound of interest for various pathophysiological conditions.[\[1\]](#)[\[2\]](#)

## Quantitative Biological Data

The following tables summarize key quantitative data for **biphalin** from various laboratory studies. It is important to note that experimental conditions can lead to variations in reported values.[\[18\]](#)[\[19\]](#)

Table 1: Opioid Receptor Binding Affinities (Ki) of **Biphalin**

| Receptor Subtype                   | Binding Affinity Range (Ki, nM) | Reference(s)                             |
|------------------------------------|---------------------------------|------------------------------------------|
| Mu ( $\mu$ ) Opioid Receptor       | 0.19 – 12                       | <a href="#">[1]</a>                      |
| Delta ( $\delta$ ) Opioid Receptor | 0.72 – 46.5                     | <a href="#">[1]</a> <a href="#">[10]</a> |
| Kappa ( $\kappa$ ) Opioid Receptor | 270 – 283                       | <a href="#">[1]</a>                      |

Table 2: Analgesic Potency of **Biphalin** in Animal Models

| Administration Route             | Animal Model | Potency Compared to Morphine | Reference(s)                                                 |
|----------------------------------|--------------|------------------------------|--------------------------------------------------------------|
| Intrathecal (i.t.)               | Mice/Rats    | ~1000x more potent           | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[20]</a> |
| Intracerebroventricular (i.c.v.) | Mice         | ~7000x more potent           | <a href="#">[4]</a>                                          |
| Intraperitoneal (i.p.)           | Mice         | Equipotent                   | <a href="#">[4]</a>                                          |
| Intravenous (i.v.)               | Rats         | Modest effect vs. analogs    | <a href="#">[15]</a> <a href="#">[21]</a>                    |
| Subcutaneous (s.c.)              | Rats         | Effective                    | <a href="#">[22]</a>                                         |

## Key Experimental Protocols

### Protocol: Opioid Receptor Binding Assay (Competitive Radioligand)

This protocol provides a representative methodology for determining the binding affinity ( $K_i$ ) of **biphalin** for opioid receptors using a competitive radioligand binding assay.[23]



[Click to download full resolution via product page](#)

Caption: Workflow for a competitive radioligand binding assay.

Objective: To determine the  $K_i$  of **biphalin** for a specific opioid receptor subtype (e.g., mu-opioid receptor).

Materials:

- Receptor Source: Cell membranes from a stable cell line expressing the recombinant human opioid receptor of interest.[23]
- Radioligand: A selective radiolabeled ligand (e.g., [ $^3$ H]-DAMGO for the mu-opioid receptor).[23]
- Test Compound: **Biphalin**.
- Non-specific Binding Control: Naloxone at a high concentration (e.g., 10  $\mu$ M).[23]
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.[23]
- Filtration Apparatus: Cell harvester with glass fiber filters.
- Scintillation Counter.

Procedure:

- Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20  $\mu$ g per well.[23]
- Assay Setup: In a 96-well plate, add the following components in triplicate:
  - Total Binding: Assay buffer, radioligand (at a concentration near its  $K_d$ ), and membrane suspension.[23]
  - Non-specific Binding: Assay buffer, radioligand, Naloxone (10  $\mu$ M), and membrane suspension.[23]
  - Competitive Binding: Assay buffer, radioligand, varying concentrations of **biphalin** (typically from  $10^{-11}$  to  $10^{-5}$  M), and membrane suspension.[23]

- Incubation: Incubate the plate at room temperature for a sufficient time (e.g., 120 minutes) to allow the binding to reach equilibrium.[23]
- Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates bound from unbound radioligand.
- Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
- Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis:
  - Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
  - Generate a competition curve by plotting the percentage of specific binding against the logarithm of the **biphalin** concentration.
  - Determine the  $IC_{50}$  (the concentration of **biphalin** that inhibits 50% of the specific binding) using non-linear regression analysis.
  - Calculate the  $Ki$  value using the Cheng-Prusoff equation:  $Ki = IC_{50} / (1 + [L]/Kd)$ , where  $[L]$  is the concentration of the radioligand and  $Kd$  is its dissociation constant.[23]

## Protocol: In Vivo Analgesic Assay (Hot Plate Test)

The hot plate test is a common method for assessing the efficacy of centrally acting analgesics by measuring the reaction time of an animal to a thermal stimulus.[24]



[Click to download full resolution via product page](#)

Caption: Workflow for the hot plate analgesic test.

Objective: To evaluate the antinociceptive effect of **biphalin** in response to a thermal stimulus.

Materials:

- Apparatus: A commercial hot plate apparatus with a constant temperature surface (e.g., 52-55°C) enclosed by a transparent cylinder.[24][25]
- Animals: Mice or rats.[24]
- Test Compounds: **Biphalin**, a positive control (e.g., morphine), and a vehicle control.

#### Procedure:

- Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment begins.[24]
- Baseline Measurement: Gently place each animal on the hot plate and start a timer. Record the latency (in seconds) to the first sign of nociception, typically paw licking or jumping. Immediately remove the animal upon response. A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage.[25]
- Compound Administration: Administer **biphalin**, the positive control, or the vehicle to different groups of animals via the desired route (e.g., intraperitoneal, intravenous).[21]
- Post-Treatment Testing: At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the response latency as done for the baseline.
- Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: 
$$\%MPE = [(Post\text{-}drug\ latency - Baseline\ latency) / (Cut\text{-}off\ time - Baseline\ latency)] \times 100$$
. Compare the %MPE of the **biphalin**-treated group to the control groups using appropriate statistical tests (e.g., ANOVA).[21]

## Conclusion

**Biphalin** stands out as a remarkable synthetic opioid peptide due to its dimeric structure, high affinity for  $\mu$  and  $\delta$  opioid receptors, and exceptional analgesic potency.[1][4][5] Its unique chemical properties, including resistance to enzymatic degradation, contribute to its robust biological activity.[8] While challenges related to its bioavailability and BBB penetration remain, ongoing research into novel analogs and delivery systems continues to explore its therapeutic potential.[15][26] The detailed understanding of its structure, signaling pathways, and

pharmacological profile, supported by standardized experimental protocols, provides a solid foundation for future drug development efforts aimed at creating potent and safer analgesics.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Biphalin—A Potent Opioid Agonist—As a Panacea for Opioid System-Dependent Pathophysiological Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biphalin-A Potent Opioid Agonist-As a Panacea for Opioid System-Dependent Pathophysiological Diseases? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biphalin - Wikipedia [en.wikipedia.org]
- 5. benthamscience.com [benthamscience.com]
- 6. Synthesis and biological evaluation of new biphalin analogues with non-hydrazine linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization and analysis of biphalin: an opioid peptide with a palindromic sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Solution Phase Peptide Synthesis: The Case of Biphalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological Active Analogues of the Opioid Peptide Biphalin: Mixed  $\alpha/\beta$ 3-Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal structure of biphalin sulfate: a multireceptor opioid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. Solution Phase Peptide Synthesis: The Case of Biphalin | Springer Nature Experiments [experiments.springernature.com]
- 14. Solution Phase Peptide Synthesis: The Case of Biphalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Elucidation on the In Vivo Activity of the Bivalent Opioid Peptide MACE2 against Several Types of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Brain and spinal cord distribution of biphalin: correlation with opioid receptor density and mechanism of CNS entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biphalin, a dimeric opioid peptide, reduces neonatal hypoxia-ischemia brain injury in mice by the activation of PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]
- 19. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analgesic Peptides: From Natural Diversity to Rational Design | MDPI [mdpi.com]
- 21. The analgesic activity of biphalin and its analog AM 94 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Biphalin structure and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1667298#biphalin-structure-and-chemical-properties\]](https://www.benchchem.com/product/b1667298#biphalin-structure-and-chemical-properties)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)